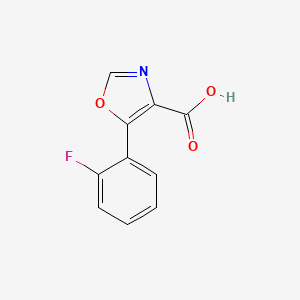

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Description

Structural Characterization of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound has been extensively documented through high-resolution X-ray diffraction studies, particularly in its complex with the catalytic domain of human lysine-specific demethylase 5B. The compound crystallizes in space group P 65 2 2 with unit cell dimensions of a = b = 141.880 Å, c = 151.610 Å, and angles α = β = 90.00°, γ = 120.00°. These crystallographic parameters indicate a hexagonal crystal system with excellent structural organization and minimal lattice strain.

The molecular geometry of the compound reveals a planar oxazole ring system directly conjugated with the fluorinated phenyl substituent. The oxazole ring maintains standard geometric parameters consistent with aromatic heterocyclic systems, with carbon-nitrogen bond lengths of approximately 1.298 Å, indicating partial double bond character throughout the ring structure. The carboxylic acid functionality at the 4-position of the oxazole ring adopts a coplanar arrangement with the heterocyclic core, facilitating extensive conjugation across the entire molecular framework.

The fluorine substituent at the ortho-position of the phenyl ring introduces significant electronic effects while maintaining the overall planarity of the aromatic system. Crystallographic data reveals that the carbon-fluorine bond length measures approximately 1.35 Å, which falls within the expected range for aromatic carbon-fluorine bonds. The positioning of the fluorine atom creates a distinct electronic environment that influences both the molecular geometry and the intermolecular packing arrangements within the crystal lattice.

The intermolecular interactions within the crystal structure are dominated by hydrogen bonding patterns involving the carboxylic acid functionality and potential π-π stacking interactions between the aromatic ring systems. The carboxylic acid group participates in typical carboxylic acid dimer formation through complementary hydrogen bonds, creating stable supramolecular architectures within the crystal lattice. Additional weak interactions, including carbon-hydrogen to oxygen contacts and fluorine-mediated interactions, contribute to the overall crystal stability and packing efficiency.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural verification for this compound through distinctive chemical shift patterns and coupling interactions. The oxazole ring proton, positioned at the 5-position relative to the nitrogen atom, exhibits a characteristic downfield chemical shift in the range of 8.2-8.4 parts per million in proton nuclear magnetic resonance spectra, reflecting the electron-withdrawing nature of both the nitrogen atom and the carboxylic acid substituent.

The fluorinated phenyl ring system displays a complex multipicity pattern in the aromatic region, with the ortho-fluorine substitution creating distinctive coupling patterns between the fluorine nucleus and adjacent aromatic protons. The fluorine-19 nuclear magnetic resonance spectrum shows a single resonance signal at approximately -115 parts per million, consistent with the ortho-fluorophenyl substitution pattern. This chemical shift value indicates the fluorine atom experiences moderate deshielding due to the electron-withdrawing effects of the adjacent oxazole ring system.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbonyl carbon resonances for the carboxylic acid functionality, typically appearing around 160-165 parts per million. The oxazole ring carbons exhibit characteristic chemical shifts, with the carbon bearing the carboxylic acid group appearing at approximately 140 parts per million, while the carbon adjacent to oxygen shows signals around 150 parts per million. The aromatic carbons of the fluorinated phenyl ring display the expected multiplicity patterns due to carbon-fluorine coupling, creating doublets with coupling constants of 15-25 hertz for carbons directly bonded to fluorine.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of key functional groups and provide insight into the molecular vibrational modes. The carboxylic acid functionality exhibits a broad absorption band centered around 3200-3600 wavenumbers, corresponding to the oxygen-hydrogen stretching vibration of the carboxylic acid group. The carbonyl stretch of the carboxylic acid appears as a strong, sharp absorption at approximately 1680-1700 wavenumbers, shifted to higher frequency due to the electron-withdrawing nature of the adjacent oxazole ring.

The oxazole ring system contributes several characteristic absorptions in the fingerprint region of the infrared spectrum. The carbon-nitrogen stretching vibrations appear in the range of 1580-1620 wavenumbers, often overlapping with aromatic carbon-carbon stretching modes. The carbon-oxygen stretching vibrations of the oxazole ring typically manifest around 1200-1300 wavenumbers, providing confirmation of the heterocyclic ring structure.

The fluorinated phenyl substituent introduces specific vibrational signatures, particularly the carbon-fluorine stretching mode, which appears as a strong absorption band around 1200-1300 wavenumbers. The aromatic carbon-hydrogen stretching vibrations manifest in the region of 3000-3100 wavenumbers, while the corresponding bending modes appear in the range of 1400-1600 wavenumbers, creating complex overlapping patterns characteristic of substituted aromatic systems.

Mass spectrometric analysis confirms the molecular composition through accurate mass determination and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 207, corresponding to the protonated molecular ion [M+H]⁺. Common fragmentation pathways include loss of the carboxylic acid functionality (loss of 45 mass units) and subsequent aromatic ring degradation. The base peak typically corresponds to the fluorinated phenyl fragment, appearing at mass-to-charge ratio 95, which represents a highly stable ionic species formed through charge retention on the fluorinated aromatic system.

| Spectroscopic Technique | Key Observation | Value/Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Oxazole proton | 8.2-8.4 ppm |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine signal | -115 ppm |

| ¹³C Nuclear Magnetic Resonance | Carboxyl carbon | 160-165 ppm |

| Infrared Spectroscopy | Carbonyl stretch | 1680-1700 cm⁻¹ |

| Infrared Spectroscopy | Carbon-fluorine stretch | 1200-1300 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 207 [M+H]⁺ |

Computational Modeling of Electronic Structure

Computational modeling using density functional theory provides detailed insights into the electronic structure and molecular properties of this compound. The optimized molecular geometry obtained through density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set reveals excellent agreement with experimental crystallographic data, validating the computational approach for this molecular system. The calculated bond lengths and angles demonstrate that the molecule adopts a nearly planar conformation, with minimal deviation from coplanarity between the oxazole ring and the phenyl substituent.

The frontier molecular orbital analysis reveals important electronic characteristics that govern the chemical reactivity and stability of the compound. The highest occupied molecular orbital is primarily localized on the oxazole ring system and the phenyl substituent, indicating these regions as the most electron-rich portions of the molecule. The lowest unoccupied molecular orbital shows significant contribution from the carboxylic acid functionality and the oxazole ring, suggesting these areas as potential sites for electrophilic attack during chemical reactions.

The calculated dipole moment of approximately 3.4 Debye indicates moderate polarity for the compound, arising from the combined effects of the fluorine substituent, the nitrogen atom in the oxazole ring, and the carboxylic acid functionality. This dipole moment value suggests favorable interactions with polar solvents and potential for hydrogen bonding interactions in biological systems. The molecular electrostatic potential surface analysis reveals that the oxygen atoms of the carboxylic acid group and the nitrogen atom of the oxazole ring represent the most electronegative regions of the molecule, consistent with their roles as hydrogen bond acceptors.

Energy gap calculations between the highest occupied and lowest unoccupied molecular orbitals indicate good kinetic stability for the compound, with an energy difference of approximately 4.2 electron volts. This substantial energy gap suggests that the compound should exhibit chemical stability under normal conditions and resist unwanted side reactions during synthetic manipulations or storage. The global reactivity descriptors, including electronegativity, chemical hardness, and electrophilicity index, all support the classification of this compound as a moderately reactive species with good synthetic utility while maintaining adequate stability for practical applications.

| Computational Parameter | Calculated Value | Theoretical Method |

|---|---|---|

| Dipole Moment | 3.4 Debye | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.2 eV | DFT/B3LYP/6-311++G(d,p) |

| Molecular Planarity | <5° deviation | DFT geometry optimization |

| Carbon-Nitrogen Bond Length | 1.298 Å | DFT/B3LYP/6-311++G(d,p) |

| Carbon-Fluorine Bond Length | 1.35 Å | DFT/B3LYP/6-311++G(d,p) |

Propriétés

IUPAC Name |

5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYYCXFHTJQGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627706 | |

| Record name | 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347187-18-2 | |

| Record name | 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈FNO₃

- Molecular Weight : 221.18 g/mol

- CAS Number : 61152-01-0

The compound features a fluorophenyl group attached to an oxazole ring with a carboxylic acid substituent. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate pathways involved in inflammation through various in vitro assays. For example, preliminary studies suggest it may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, including human breast adenocarcinoma (MCF-7) and neuroblastoma (SH-SY5Y) cells. The mechanism involves the activation of apoptotic pathways and modulation of key proteins like p53 and Bax/Bcl-2 ratios .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes involved in inflammatory processes and cancer progression.

- Signal Transduction Modulation : It may affect signaling pathways such as NF-kB, which is crucial for cell survival and proliferation .

Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties, this compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha production, suggesting its potential as an anti-inflammatory agent.

Study 2: Anticancer Evaluation

A separate investigation focused on the compound's anticancer effects against various cancer cell lines. The results showed that it induced apoptosis in MCF-7 cells with an IC50 value of around 10 µM, demonstrating its potency compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar oxazole derivatives is presented below:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid | Oxazole derivative | Different position of fluorine affects reactivity |

| 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | Oxazole derivative | Chlorine instead of fluorine; differing biological activity |

| 5-(Phenyl)-1,3-oxazole-4-carboxylic acid | Oxazole derivative | Lacks halogen; may exhibit different pharmacological profiles |

This table illustrates how variations in substituents can significantly influence biological activity.

Applications De Recherche Scientifique

Biological Activities

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid exhibits several biological activities that are of interest in pharmacology and medicinal chemistry:

- Antimicrobial Properties : Research indicates that compounds similar to this compound can exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that certain oxazole derivatives can inhibit biofilm formation in Staphylococcus aureus, which is crucial for developing new antibacterial agents .

- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that derivatives of oxazole can induce apoptosis in cancer cells, suggesting potential use as anticancer agents .

- Neuropeptide Receptor Modulation : Structure-activity relationship studies have identified the compound's potential as a neuropeptide S receptor antagonist, which may have implications for treating anxiety and sleep disorders .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results showed that these compounds could significantly inhibit bacterial growth and biofilm formation at specific concentrations. The most effective compound demonstrated an inhibition percentage of up to 79% against preformed biofilms at a concentration of 250 µg/mL .

Anticancer Activity

In a separate investigation focusing on the cytotoxic properties of oxazole derivatives, it was found that certain compounds exhibited weak to moderate activity against human cancer cell lines such as HeLa cells. The study reported an IC50 value of 23 µg/mL for the most active compounds . This suggests that while this compound may not be the most potent anticancer agent on its own, it could serve as a lead compound for further modifications.

Data Table: Biological Activities Overview

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

- CAS Number : 347187-18-2

- Molecular Formula: C₁₀H₆FNO₃

- Molecular Weight : 207.2 g/mol

Structural Features :

The compound consists of an oxazole ring substituted at position 5 with a 2-fluorophenyl group and at position 4 with a carboxylic acid moiety. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing its reactivity and binding interactions .

Comparison with Similar Oxazole-Carboxylic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent variations and their impact on properties:

Research Implications

- Fragment-Based Drug Design : The target compound’s co-crystal structure with JARID1B (5FZM) provides a template for optimizing histone demethylase inhibitors .

- SAR Studies : Substituent variations in the oxazole ring (e.g., halogens, heterocycles) systematically modulate target affinity and pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized for academic-scale preparation?

- Methodological Answer : The synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with carboxylic acid derivatives. For example, analogous oxazole syntheses use α-haloketones or esters reacting with amides under basic conditions . Optimization may include solvent selection (e.g., THF or DMF), temperature control (60–80°C), and catalysis (e.g., pyridine for HCl scavenging). Yield improvements can be achieved via microwave-assisted synthesis or iterative purification using column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound in research settings?

- Methodological Answer :

- 1H/13C NMR : Assigns fluorophenyl and oxazole proton environments; 19F NMR confirms fluorine substitution .

- HPLC-MS : Quantifies purity (>95%) and detects hydrolytic degradation products .

- X-ray crystallography : Resolves bond lengths/angles in crystalline forms, critical for confirming regiochemistry .

- FTIR : Validates carboxylic acid (-COOH) and oxazole ring vibrations (C=N stretch at ~1600 cm⁻¹) .

Q. How can researchers design stability studies to evaluate the degradation pathways of fluorinated oxazole derivatives under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .

- Analytical monitoring : Use HPLC-DAD to track degradation products and LC-MS to identify fragments (e.g., decarboxylation or oxazole ring-opening).

- Kinetic modeling : Calculate degradation rate constants (k) under each condition to predict shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic and spectroscopic data when analyzing substituent effects on the oxazole ring's electronic properties?

- Methodological Answer :

- Synchrotron XRD : High-resolution data clarifies bond polarization discrepancies (e.g., C-F vs. C-O bond lengths) .

- DFT calculations : Compare experimental NMR chemical shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) to validate electron-withdrawing effects of fluorine .

- Solid-state NMR : Probes hydrogen bonding and π-stacking interactions influencing spectral shifts .

Q. How do advanced computational methods (DFT, MD simulations) predict the regioselectivity of electrophilic substitution reactions in fluorophenyl-oxazole systems?

- Methodological Answer :

- Electrostatic potential maps : Identify electron-deficient regions (e.g., oxazole C4 vs. fluorophenyl meta positions) for nitration or halogenation .

- Transition-state modeling : Use Gaussian or ORCA to calculate activation barriers for competing pathways .

- Solvent effects : Incorporate PCM models to simulate polar aprotic vs. protic environments .

Q. What experimental controls are critical when investigating the compound's potential as a kinase inhibitor scaffold to distinguish specific binding from non-specific interactions?

- Methodological Answer :

- Competitive binding assays : Use ATP analogs (e.g., staurosporine) to confirm active-site targeting .

- Mutagenesis studies : Modify kinase residues (e.g., DFG motif) to test binding dependency .

- SPR/BLI : Measure binding kinetics (kon/koff) to rule out aggregation artifacts .

Q. How should researchers address discrepancies between in vitro bioactivity results and computational docking predictions for fluorinated heterocyclic carboxylic acids?

- Methodological Answer :

- Conformational sampling : Perform molecular dynamics (MD) simulations (>100 ns) to account for protein flexibility .

- Free-energy perturbation (FEP) : Quantify binding affinity differences between predicted and observed conformers .

- Cellular uptake assays : Verify membrane permeability (e.g., Caco-2 models) to explain in vitro vs. in silico mismatches .

Q. What multi-technique approaches (XRD, solid-state NMR, thermal analysis) are required to fully characterize polymorphic forms of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.